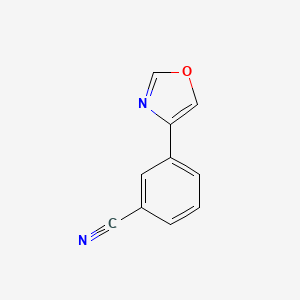

3-(Oxazol-4-yl)benzonitrile

Description

Significance of the Oxazole (B20620) Ring System in Chemical Sciences

The oxazole ring is a five-membered heterocyclic aromatic compound containing one oxygen and one nitrogen atom. nih.gov This structural motif is a cornerstone in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities. tandfonline.commdpi.com The versatility of the oxazole ring stems from its ability to engage with biological targets, such as enzymes and receptors, through various non-covalent interactions. tandfonline.comtandfonline.com This has led to the development of oxazole-containing drugs with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comrsc.org

The oxazole nucleus is considered a valuable scaffold in drug discovery due to its favorable physicochemical properties and synthetic accessibility. tandfonline.comnih.gov Its chemical properties are intermediate between those of furan (B31954) and pyridine, allowing it to act as a bioisostere for these and other aromatic systems in drug design. rsc.org This bioisosteric relationship enables medicinal chemists to fine-tune the pharmacological properties of lead compounds to enhance efficacy and reduce toxicity. rsc.orgnih.gov

Rationale for Research on the 3-(Oxazol-4-yl)benzonitrile Scaffold

The specific arrangement of the oxazole ring at the 3-position of the benzonitrile (B105546) core in this compound creates a distinct three-dimensional structure and electronic distribution. This unique combination makes it an attractive starting point for the synthesis of new chemical entities. Researchers are drawn to this scaffold to explore how the interplay between the oxazole and benzonitrile moieties influences biological activity and material properties. The investigation of aryl-oxazole derivatives, such as this compound, is a burgeoning area of research aimed at discovering novel compounds with potential therapeutic applications. thesciencein.orgacs.orgnih.gov

Overview of Research Perspectives

Current research on this compound and its derivatives is multifaceted. In medicinal chemistry, the focus is on synthesizing and evaluating new analogs for various therapeutic targets. For instance, studies have explored the potential of similar aryl-oxazole structures as anticancer and antimicrobial agents. nih.govd-nb.info The synthesis of libraries of these compounds allows for systematic structure-activity relationship (SAR) studies to identify key structural features responsible for their biological effects. tandfonline.com

From a materials science perspective, the rigid, aromatic nature of the this compound scaffold makes it a candidate for the development of novel organic materials. Research in this area may explore its potential use in organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The synthesis of derivatives with varied substituents on either the oxazole or the benzene (B151609) ring can be used to modulate the photophysical and electronic properties of the resulting materials.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-oxazol-4-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-5-8-2-1-3-9(4-8)10-6-13-7-12-10/h1-4,6-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPBCYRTNORBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=COC=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Oxazol 4 Yl Benzonitrile and Its Analogs

Classical and Established Synthetic Routes to Oxazole (B20620) Derivatives

The synthesis of oxazoles is a well-established field in heterocyclic chemistry, with several named reactions providing the foundation for modern methods. These classical routes are often characterized by the condensation and cyclization of acyclic precursors to form the 5-membered oxazole ring.

The Fischer oxazole synthesis, first reported by Emil Fischer in 1896, is a classical method for preparing 2,5-disubstituted oxazoles. wikipedia.orgijpsonline.com This reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The cyanohydrins are typically derived from an aldehyde, and the reaction is usually conducted in an equimolar ratio of the cyanohydrin and the second aldehyde, often in a solvent like dry ether. wikipedia.orgijpsonline.com

The mechanism proceeds through the formation of an iminochloride intermediate from the reaction of HCl with the cyanohydrin. This intermediate then reacts with the aldehyde, followed by cyclization and dehydration to yield the oxazole ring. wikipedia.org While this method has been historically significant for accessing diaryloxazoles, its application to the synthesis of 4-substituted oxazoles like 3-(Oxazol-4-yl)benzonitrile is less direct as it primarily yields 2,5-disubstitution patterns. wikipedia.orgijpsonline.com The reaction generally works well with aromatic reactants. wikipedia.org

Table 1: Key Features of the Fischer Oxazole Synthesis

| Feature | Description |

|---|---|

| Reactants | Cyanohydrin and Aldehyde |

| Reagent | Anhydrous Hydrochloric Acid |

| Product | 2,5-Disubstituted Oxazoles |

| Solvent | Typically dry ether |

The van Leusen oxazole synthesis is a versatile and widely used method for the preparation of 5-substituted oxazoles from aldehydes. nih.govorganic-chemistry.orgwikipedia.org The reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a C2N1 synthon. nih.govmdpi.com The process involves the reaction of an aldehyde with TosMIC in the presence of a base, such as potassium carbonate, in a protic solvent like methanol. nih.govmdpi.com

The mechanism begins with the deprotonation of TosMIC, followed by its addition to the aldehyde. A subsequent intramolecular cyclization forms an oxazoline intermediate. The final step is the base-promoted elimination of toluenesulfinic acid, which results in the formation of the aromatic oxazole ring. nih.govorganic-chemistry.orgwikipedia.org This method is particularly relevant for the synthesis of analogs of this compound, as an appropriately substituted benzaldehyde can be used as a starting material. For instance, 3-cyanobenzaldehyde would be a logical precursor for the synthesis of 3-(Oxazol-5-yl)benzonitrile, a constitutional isomer of the target compound.

Table 2: van Leusen Synthesis of a 5-Aryl Oxazole Analog

| Aldehyde | Reagent | Base | Solvent | Product | Yield |

|---|

Data derived from analogous syntheses reported in the literature. nih.gov

The Bredereck reaction is a method for synthesizing oxazoles from the reaction of α-haloketones with amides, most commonly formamide. ijpsonline.com This approach is particularly useful for preparing 2,4-disubstituted oxazoles. ijpsonline.com The reaction typically involves heating the α-haloketone with an excess of formamide.

The synthesis of this compound via this route would hypothetically start from an α-haloketone bearing the 3-cyanophenyl group, such as 2-bromo-1-(3-cyanophenyl)ethanone. Reaction of this precursor with formamide would lead to the formation of the desired 4-substituted oxazole. This method is advantageous due to the direct installation of the aryl substituent at the C4 position of the oxazole ring.

The cycloisomerization of propargyl amides has emerged as a powerful strategy for the synthesis of substituted oxazoles under mild conditions. ijpsonline.com This method involves the intramolecular cyclization of an N-propargyl amide, which can be promoted by various catalysts, including silica gel, copper, or zinc salts. ijpsonline.com

The reaction proceeds via the activation of the alkyne moiety by the catalyst, followed by a 5-exo-dig cyclization involving the amide oxygen. Subsequent isomerization of the resulting oxazoline intermediate furnishes the aromatic oxazole. ijpsonline.com To synthesize a derivative like this compound, one would require a propargyl amide precursor where the amide portion is derived from 3-cyanobenzoic acid. The substitution pattern of the final oxazole can be controlled by the choice of substituents on the propargyl group of the starting material.

Table 3: Catalysts Used in Cycloisomerization of Propargyl Amides

| Catalyst | Description |

|---|---|

| Silica Gel | A mild and inexpensive reagent promoting cycloisomerization. |

| Cu(I) Salts | Effective catalysts for the cyclization of terminal propargyl amides. |

| Zn(OTf)₂ | Acts as both a π-acid and σ-acid catalyst in tandem reactions. |

This synthetic route is fundamentally the same as the Bredereck reaction (Section 2.1.3). It represents a classical and straightforward method for constructing the oxazole ring. The key precursors are an α-haloketone and a primary amide. For the specific synthesis of this compound, the necessary starting material would be α-bromo-3-cyanoacetophenone, which upon reaction with formamide, would yield the target compound. The analogous reaction of α-bromo-4-cyanoacetophenone with substituted thiosemicarbazones has been successfully employed in the synthesis of 4-(4-cyanophenyl)-2-hydrazinylthiazoles, demonstrating the viability of using cyanophenyl-substituted α-haloketones as precursors in the synthesis of azole heterocycles.

The reaction between α-diazocarbonyl compounds and nitriles provides a direct route to 2,4- and 2,4,5-substituted oxazoles. This transformation is a formal [3+2] cycloaddition, a methodology pioneered by Huisgen. The reaction can be promoted by various Lewis acid or transition metal catalysts.

In this approach, the α-diazocarbonyl compound acts as a carbonylcarbene precursor, which then undergoes cycloaddition with the nitrile. A significant drawback of this method can be the need for a large excess of the nitrile, which often serves as the solvent. nih.gov To prepare this compound using this method, a suitable α-diazocarbonyl compound would be reacted with 3-cyanobenzonitrile. However, the regiochemistry of the cycloaddition would need to be controlled to ensure the formation of the desired 4-substituted isomer. Recent developments have introduced metal-free protocols that are compatible with a range of functional groups. nih.gov

Modern and Advanced Synthetic Strategies

Advanced synthetic strategies provide powerful tools for the construction of the oxazole core, often with high degrees of functional group tolerance and atom economy. These methods are pivotal for creating libraries of complex molecules for drug discovery and materials science.

Transition Metal Catalysis in Oxazole Synthesis

Transition metals have become indispensable in the synthesis of heterocyclic compounds, including oxazoles. Catalysts based on rhodium and palladium, in particular, have enabled the development of novel cyclization and cascade reactions.

Dirhodium(II) catalysts are highly effective in promoting reactions involving diazocarbonyl compounds. A notable application is the synthesis of multi-functionalized oxazoles from the reaction of styryl diazoacetate with aryl oximes. This one-step method proceeds under mild conditions and produces 4-styryl-5-methoxyoxazoles in high yields.

The proposed mechanism involves the dirhodium(II)-catalyzed extrusion of dinitrogen from the diazoacetate to form a rhodium carbene intermediate. This intermediate then reacts with the oxime to generate an azomethine ylide, which subsequently undergoes cyclization and rearrangement to form the final oxazole product. The reaction demonstrates good tolerance for various substituents on the aryl oxime.

Table 1: Dirhodium(II)-Catalyzed Synthesis of 4-Styryl-5-methoxyoxazoles

| Entry | Aryl Oxime Substituent (R) | Product | Yield (%) |

|---|---|---|---|

| 1 | 4-Cl | 2-(4-chlorophenyl)-5-methoxy-4-styryloxazole | 82 |

| 2 | 4-Br | 2-(4-bromophenyl)-5-methoxy-4-styryloxazole | 85 |

| 3 | 4-Me | 5-methoxy-4-styryl-2-(p-tolyl)oxazole | 76 |

| 4 | 4-OMe | 5-methoxy-2-(4-methoxyphenyl)-4-styryloxazole | 75 |

| 5 | 2-Naphthyl | 5-methoxy-2-(naphthalen-2-yl)-4-styryloxazole | 87 |

Data sourced from research on dirhodium(II)-catalyzed reactions of styryl diazoacetate with aryl oximes.

Palladium catalysis offers a versatile platform for constructing oxazole rings through cascade reactions. One efficient protocol involves the palladium-catalyzed C-H activation of arenes and a subsequent cascade reaction with functionalized aliphatic nitriles to yield 2,4,5-trisubstituted oxazoles. mdpi.com This transformation proceeds in a single pot via a sequence of C-H activation, carbopalladation, and tandem annulation. mdpi.com

A key advantage of this methodology is that it operates under redox-neutral conditions, exhibiting high atom-economy. mdpi.com Deuterium-labeling experiments suggest that the C-H bond cleavage of the arene is likely the rate-determining step in the catalytic cycle. mdpi.com This approach is particularly valuable for synthesizing polysubstituted oxazoles from readily available starting materials. pharmaguideline.com

Table 2: Palladium-Catalyzed Synthesis of Trisubstituted Oxazoles

| Entry | Arene | Nitrile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,3-Dimethoxybenzene | 2-(4-methoxyphenyl)acetonitrile | 2-Benzyl-4,5-bis(2,4-dimethoxyphenyl)oxazole | 85 |

| 2 | Indole | 2-Phenylacetonitrile | 2-Benzyl-4,5-bis(1H-indol-3-yl)oxazole | 78 |

| 3 | Thiophene | 2-(p-tolyl)acetonitrile | 2-(4-Methylbenzyl)-4,5-di(thiophen-2-yl)oxazole | 72 |

| 4 | Furan (B31954) | 2-(4-chlorophenyl)acetonitrile | 2-(4-Chlorobenzyl)-4,5-di(furan-2-yl)oxazole | 65 |

Yields are representative for the described palladium-catalyzed cascade reactions. mdpi.compharmaguideline.com

Metal-Free Synthetic Methodologies

To address the cost, toxicity, and environmental concerns associated with some transition metals, metal-free synthetic methodologies for oxazoles have gained prominence. researchgate.net These methods often utilize readily available and environmentally benign reagents. researchgate.net

One such approach involves the conversion of alkyl aryl ketones into 2,5-disubstituted or 2,4,5-trisubstituted oxazoles using a combination of iodine, Oxone®, and trifluoromethanesulfonic acid in a nitrile solvent. rsc.org This one-pot synthesis proceeds under transition-metal-free conditions and offers a practical route to a variety of oxazole structures. rsc.org The proposed mechanism involves the in-situ formation of key α-iodoalkyl and α-iodosylalkyl aryl ketone intermediates. rsc.org

Organocatalytic Approaches

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful strategy in modern synthesis. Recently, a novel organophotocatalyst has been employed for the synthesis of substituted oxazoles. rsc.org This transition-metal-free method utilizes a thiol-based donor-acceptor organophotocatalyst that, under visible light irradiation, mediates a tandem oxidative cyclization of enamines. rsc.org The reaction is believed to proceed via the generation of singlet oxygen, which activates the enamine substrate. researchgate.netrsc.org This approach is notable for being the first report of a thiol-based photocatalyst for oxazole synthesis. rsc.org

Iodine(III)-Mediated Cyclization Reactions

Hypervalent iodine reagents, particularly those in the +3 oxidation state, have emerged as powerful tools for oxidative cyclization reactions to form heterocyclic rings. researchgate.net These reagents are attractive due to their low toxicity, high stability, and mild reactivity. mdpi.com The synthesis of oxazoles can be achieved through the iodine(III)-promoted intramolecular oxidative cyclization of precursors like N-styrylbenzamides. acs.org

In this method, a hypervalent iodine reagent, such as phenyliodine(III) bis(triflate) (PhI(OTf)₂), is generated in situ from reagents like phenyliodine(III) diacetate (PIDA) and trimethylsilyl triflate (TMSOTf). acs.org This powerful oxidant facilitates a metal-free oxidative C–O bond formation. acs.org The reaction proceeds rapidly, often within minutes, at low temperatures to afford 2,5-disubstituted oxazoles in high yields. acs.org Mechanistic studies suggest the reaction proceeds through an oxazoline intermediate. acs.org This strategy is complementary to other oxidative cyclization methods and provides an efficient route to biologically relevant oxazoles. acs.org

Table 3: Iodine(III)-Mediated Synthesis of 2,5-Disubstituted Oxazoles

| Entry | N-Styrylbenzamide Substituents (Ar¹, Ar²) | Reagent System | Yield (%) |

|---|---|---|---|

| 1 | Ar¹=Ph, Ar²=Ph | PIFA, TMSOTf | 77 |

| 2 | Ar¹=4-MeC₆H₄, Ar²=Ph | PIFA, TMSOTf | 75 |

| 3 | Ar¹=4-ClC₆H₄, Ar²=Ph | PIFA, TMSOTf | 71 |

| 4 | Ar¹=Ph, Ar²=4-OMeC₆H₄ | PIFA, TMSOTf | 76 |

| 5 | Ar¹=Ph, Ar²=4-NO₂C₆H₄ | PIFA, TMSOTf | 68 |

Data is representative of yields obtained from the oxidative cyclization of N-styrylbenzamides using in situ generated PhI(OTf)₂. acs.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of oxazole-containing compounds, including this compound and its analogs, has increasingly benefited from the principles of green chemistry. These approaches aim to reduce or eliminate the use and generation of hazardous substances by employing alternative energy sources, environmentally benign solvents, and efficient reaction protocols. Such methodologies not only enhance the sustainability of chemical manufacturing but also often lead to improved yields, shorter reaction times, and simplified purification processes.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. Its primary benefit lies in the rapid and uniform heating of the reaction mixture, which can dramatically accelerate reaction rates.

In the synthesis of oxazole derivatives, microwave assistance has been shown to be highly effective. For instance, a one-pot microwave-assisted [3+2] cycloaddition reaction has been developed for the synthesis of 5-substituted oxazoles and 4,5-disubstituted oxazolines. acs.org This method utilizes the reaction of substituted aryl-aldehydes with p-Toluenesulfonylmethyl isocyanide (TosMIC). The selectivity between the oxazole and oxazoline products can be controlled by the amount of potassium phosphate (K3PO4) used as the base. acs.org Specifically, using 2 equivalents of a strong base like K3PO4 in isopropanol (IPA) under microwave irradiation selectively yields 5-substituted oxazoles, including the analog 4-(Oxazol-5-yl)benzonitrile. acs.org The reaction proceeds rapidly, typically within minutes, at moderate temperatures. acs.org

The general advantages of microwave-assisted synthesis for oxazole derivatives include significantly reduced reaction times, improved product yields, and cleaner reaction profiles with fewer by-products. abap.co.in These methods are also energy-efficient and align with the principles of green chemistry by minimizing waste and energy consumption. abap.co.in

Table 1: Microwave-Assisted Synthesis of Oxazole Analogs

| Reactants | Base (Equivalents) | Solvent | Power/Temp | Time (min) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl-aldehyde, TosMIC | K3PO4 (2.0) | IPA | 350 W / 65 °C | 8 | 5-Substituted oxazoles | Good | acs.org |

| Aryl-aldehyde, TosMIC | K3PO4 (1.0) | IPA | 280 W / 60 °C | 5-8 | 4,5-Disubstituted oxazolines | Good | acs.org |

| 2-Bromoacetophenone, Urea | - | DMF | - | - | 2-Amino-4-phenyl-oxazole derivatives | Good | ijpsonline.com |

Ultrasonication Methods

Ultrasonication, the application of ultrasound to chemical reactions, provides a mechanical energy source that can enhance reaction rates and yields. This phenomenon, known as acoustic cavitation, involves the formation, growth, and implosive collapse of bubbles in a liquid, creating localized high-pressure and high-temperature spots that accelerate chemical transformations. nih.govresearchgate.net

The use of ultrasound in the synthesis of oxazoles offers several green advantages, including shorter reaction times, milder reaction conditions, and high yields. ijpsonline.com It is considered a cost-effective and environmentally sustainable method for facilitating chemical processes. nih.govresearchgate.net For example, the synthesis of 2-phenyloxazoline, a related heterocyclic compound, can be achieved with excellent yield by irradiating a mixture of benzonitrile (B105546) and 2-aminoethanol with ultrasound for 30 minutes. ijpsonline.com

A particularly innovative approach combines ultrasonication with deep eutectic solvents (DES), creating a novel and highly efficient synthetic protocol. researchgate.net This combination leverages the benefits of both techniques, resulting in rapid, energy-efficient reactions. This method has been shown to save more than 85% of the energy consumed by conventional thermal methods while also improving yields and reducing reaction times. researchgate.net

Table 2: Ultrasonication in the Synthesis of Oxazole Derivatives

| Method | Reactants | Catalyst/Medium | Conditions | Key Advantages | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted Synthesis | Benzonitrile, 2-Aminoethanol | InCl3 | 30 min irradiation | Short reaction time, excellent yield | ijpsonline.com |

| Combined US and DES | 4-Substituted phenacylbromide, Amide derivatives | Deep Eutectic Solvent (DES) | 65 °C, 3-5 min stirring | >85% energy saving, improved yields, fast | ijpsonline.comresearchgate.net |

| Ultrasound-Assisted Synthesis | Chloride-containing ketone, Urea | - | 6 min irradiation | Rapid reaction, 60% yield | nih.gov |

Ionic Liquid Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. organic-chemistry.org ILs can act as both the solvent and catalyst in chemical reactions.

In oxazole synthesis, ionic liquids have been successfully employed in the van Leusen reaction. An improved one-pot synthesis of 4,5-disubstituted oxazoles uses TosMIC, aliphatic halides, and various aldehydes in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org This method is operationally simple and produces high yields. A key advantage is the recyclability of the ionic liquid, which can be reused up to six times without a significant loss in product yield. ijpsonline.comorganic-chemistry.org

Furthermore, specific task-specific ionic liquids have been developed to act as catalysts. For instance, the inexpensive and environmentally friendly ionic liquid 1-butylpyridinium iodide ([BPy]I) has been used as a recyclable catalyst for the direct oxidative amination of benzoxazoles under metal-free conditions at room temperature. nih.gov This highlights the versatility of ILs in promoting green chemical transformations.

Table 3: Ionic Liquids in Oxazole Synthesis

| Reaction Type | Ionic Liquid | Role | Reactants | Key Findings | Reference |

|---|---|---|---|---|---|

| van Leusen Synthesis | [bmim]Br | Solvent | TosMIC, Aliphatic halides, Aldehydes | High yields; IL recyclable for up to 6 runs | organic-chemistry.org |

| Suzuki Pd-mediated C-C coupling | [PAIM][NTf2] | Task-specific base/solvent | Oxazole intermediates | High yields of C5-substituted oxazoles | nih.gov |

| Oxidative Amination | [BPy]I | Catalyst | Benzoxazoles, Secondary amines | Metal-free conditions; IL recyclable for 4 runs | nih.gov |

Deep Eutectic Solvent Applications

Deep eutectic solvents (DESs) are a newer class of green solvents that share many of the desirable properties of ionic liquids but are often cheaper, less toxic, and easier to prepare from readily available, natural compounds. mdpi.com A DES is a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), which forms a eutectic mixture with a melting point lower than that of the individual components. researchgate.net Their biodegradability, non-toxicity, and low cost make them attractive alternatives to volatile organic compounds. mdpi.comnih.gov

The application of DESs in the synthesis of heterocyclic compounds is a rapidly growing field. nih.gov For oxazole synthesis, DESs have been used as an environmentally friendly reaction medium. researchgate.net As mentioned previously, the combination of DES with ultrasound irradiation provides a synergistic effect, leading to a rapid and energy-efficient synthesis of oxazole derivatives from phenacyl bromides and amides. ijpsonline.comresearchgate.net The DES not only acts as a green solvent but can also play an active role in the chemical transformation, potentially acting as a catalyst through its hydrogen-bonding network. nih.gov The recyclability of DESs further enhances the sustainability of these synthetic processes. researchgate.net

Table 4: Deep Eutectic Solvents in Oxazole Synthesis

| DES Composition (HBA:HBD) | Technique | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|---|

| Choline chloride-based | Ultrasound (US) | 4-Substituted phenacylbromide, Amide derivatives | 65 °C, 3-5 min | Biodegradable, non-toxic, recyclable, energy efficient | researchgate.net |

| Not specified | Thermal (NUS) | 4-Substituted phenacylbromide, Amide derivatives | 65 °C | Greener alternative to organic solvents | researchgate.net |

Continuous Flow Synthesis

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. scipod.globalnih.gov These features make it a highly efficient and green synthetic tool.

The synthesis of oxazole derivatives has been successfully adapted to continuous flow systems. A fully automated platform has been developed for the rapid, on-demand synthesis of 4,5-disubstituted oxazoles. durham.ac.uk In this setup, reactants are mixed and then passed through a packed cartridge containing a solid-supported base, which catalyzes the intramolecular cyclization to form the oxazole ring. This method allows for the preparation of diverse sets of oxazoles in high yields (83-99%) and purity. durham.ac.uk

Another approach involves the photochemical transposition of isoxazoles into their oxazole counterparts in a continuous flow reactor. researchgate.net This rapid and mild process allows for the synthesis of various di- and trisubstituted oxazole products. researchgate.net The integration of in-line purification steps, such as extraction and chromatography, can further streamline the process, making it a highly efficient and automated method for producing heterocyclic compounds. nih.gov

Table 5: Continuous Flow Synthesis of Oxazole Derivatives

| Method | Reactants/Precursors | Key Features | Throughput/Yield | Reference |

|---|---|---|---|---|

| Automated Mesofluidic Reactor | Ethyl isocyanoacetate, Acid chlorides | On-chip mixing, packed-bed of solid-supported base (PS-BEMP) | Up to 10 g prepared; 83-99% yields | durham.ac.uk |

| Photochemical Transposition | Di- and trisubstituted isoxazoles | Photoisomerization in a flow reactor | Gram quantities; 24-81% yields | researchgate.net |

| Oxidative Cyclisation | Aldehydes, Hydrazides | Heated packed-bed reactor (K2CO3), in-line extraction | 34 mmol/h; up to 93% yield | nih.gov |

Aqueous Medium Reactions

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Performing organic reactions in an aqueous medium is a primary goal of green chemistry. While the low solubility of many organic compounds in water can be a challenge, various strategies have been developed to overcome this limitation.

The van Leusen oxazole synthesis has been successfully performed in water. nih.gov This approach utilizes β-cyclodextrin as a phase-transfer catalyst to facilitate the reaction between diverse aldehydes and TosMIC. The reaction proceeds at a low temperature (50 °C) and provides excellent yields of the corresponding oxazoles, demonstrating that water can be a viable medium for this important transformation. nih.gov

Another innovative approach uses an aqueous solution of a bio-based acid, such as gluconic acid, as both the reaction medium and the catalyst. acgpubs.org This method has been applied to the synthesis of isoxazol-5(4H)-ones, a related heterocyclic system. The gluconic acid aqueous solution (GAAS) is effective, recyclable, and can be reused multiple times without a significant loss in efficacy, offering a distinct advantage from both an economic and environmental perspective. acgpubs.org

Table 6: Aqueous Medium Reactions for Heterocycle Synthesis

| Reaction Type | Aqueous System | Catalyst | Reactants | Key Advantages | Reference |

|---|---|---|---|---|---|

| van Leusen Synthesis | Water | β-cyclodextrin | Aldehydes, TosMIC | Green media, low temperature, excellent yield | nih.gov |

| Knoevenagel Condensation | 50 wt% Gluconic acid (GAAS) | Gluconic acid | Aromatic aldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride | Bio-based solvent/catalyst, recyclable, efficient | acgpubs.org |

Regio- and Stereoselective Synthesis of this compound Intermediates and Derivatives

The precise control of substituent placement (regioselectivity) and spatial orientation (stereoselectivity) is a cornerstone of modern organic synthesis, particularly in the preparation of pharmacologically relevant molecules like this compound and its derivatives. The development of synthetic methodologies that selectively yield the desired isomers is crucial for ensuring biological efficacy and minimizing off-target effects. This section details the research findings on the regio- and stereoselective synthesis of intermediates and derivatives related to this compound.

Regioselective Synthesis of the 4-Substituted Oxazole Core

The synthesis of this compound requires the regioselective formation of a 4-substituted oxazole ring. Several synthetic strategies have been developed to control the position of substituents on the oxazole heterocycle.

One prominent challenge is the selective functionalization at the C4-position. A scalable and highly regioselective C4-bromination of 5-substituted oxazoles has been described, where the use of N,N-dimethylformamide (DMF) as a solvent significantly improves the C4/C2 bromination ratio. The resulting 4-bromooxazoles are versatile intermediates that can undergo Suzuki-Miyaura coupling reactions with arylboronic acids to introduce the desired 3-cyanophenyl group at the C4-position.

Another approach involves the direct arylation of oxazoles. Complementary methods for the direct arylation of oxazoles at both C5 and C2 positions with high regioselectivity have been developed using palladium catalysis with task-specific phosphine ligands organic-chemistry.org. While this method primarily targets C2 and C5, it highlights the potential for ligand-controlled regioselectivity in oxazole functionalization.

A metal-free annulation of alkynes, nitriles, and an oxygen source (such as PhIO) in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or triflimide (Tf₂NH) can regioselectively produce 2,4-disubstituted and 2,4,5-trisubstituted oxazoles organic-chemistry.org. By carefully selecting the alkyne and nitrile starting materials, this method could potentially be adapted for the synthesis of 4-(3-cyanophenyl)oxazole intermediates.

The synthesis of 2-substituted 5-amino-4-cyano-1,3-oxazoles has also been reported, providing a route to oxazoles bearing a cyano group at the 4-position researchgate.net. These compounds can serve as precursors for further functionalization.

Table 1: Regioselective Synthesis Methods for 4-Substituted Oxazole Intermediates

| Method | Key Reagents/Catalysts | Position of Functionalization | Potential for this compound Synthesis |

| C4-Bromination and Suzuki-Miyaura Coupling | DMF (solvent for bromination), Pd catalyst (for coupling) | C4 | High |

| Direct C-H Arylation | Palladium catalysts, task-specific phosphine ligands | Primarily C2 and C5 | Moderate (requires adaptation for C4) |

| Metal-Free Annulation | PhIO, TfOH or Tf₂NH | C2 and C4 | High |

| From 5-Amino-4-cyano-1,3-oxazoles | Various | C4 (with existing cyano group) | High |

Stereoselective Synthesis of Chiral Derivatives

The introduction of chirality into derivatives of this compound is of significant interest for developing stereochemically pure therapeutic agents. This is typically achieved through asymmetric catalysis, employing chiral ligands to control the stereochemical outcome of a reaction. Chiral oxazoline-containing ligands are particularly successful in this regard due to their ready accessibility and effectiveness in a wide range of metal-catalyzed asymmetric reactions bldpharm.com.

Chiral Ligands for Asymmetric Catalysis:

Pyridine-Oxazoline (PyOX) Ligands: These hybrid ligands have gained popularity in asymmetric catalysis. Their unique electronic and steric properties have been exploited in various challenging asymmetric reactions, demonstrating their potential for future applications researchgate.netrsc.org.

Bisoxazoline (BOX) Ligands: These C₂-symmetric ligands are considered standard in asymmetric catalysis and are effective in controlling enantioselectivity in numerous metal-catalyzed reactions scispace.com.

Phosphinooxazoline (PHOX) Ligands: These non-symmetric P,N-ligands have been successfully applied in palladium- and tungsten-catalyzed allylic substitutions and enantioselective Heck reactions scispace.com. The synthesis of enantiomerically pure 2-[2-(diphenylphosphino)aryl]oxazolines can be achieved from 2-bromobenzonitrile, a compound structurally related to the target molecule researchgate.net.

Applications in Stereoselective Synthesis:

The stereoselective synthesis of derivatives often involves the creation of chiral centers on substituents attached to the oxazole or benzonitrile rings. For instance, a chiral center could be introduced via an asymmetric alkylation, aldol reaction, or Diels-Alder reaction on a suitable precursor. The use of chiral oxazoline ligands in such transformations can induce high levels of enantioselectivity.

While specific examples of stereoselective synthesis of derivatives of this compound are not extensively detailed in the reviewed literature, the principles of asymmetric catalysis using the aforementioned chiral ligands are directly applicable. For example, a functional group on the benzonitrile ring or a substituent at the C2 or C5 position of the oxazole could be modified through an asymmetric reaction catalyzed by a metal complex bearing a chiral PyOX, BOX, or PHOX ligand to generate a chiral derivative with high enantiomeric excess.

Table 2: Chiral Ligands for Stereoselective Synthesis of Oxazoline Derivatives

| Ligand Type | Abbreviation | Key Features | Potential Asymmetric Reactions |

| Pyridine-Oxazoline | PyOX | Hybrid N,N-ligand | Asymmetric allylic alkylation, hydrosilylation |

| Bisoxazoline | BOX | C₂-symmetric N,N-ligand | Asymmetric cyclopropanation, Diels-Alder reactions |

| Phosphinooxazoline | PHOX | Non-symmetric P,N-ligand | Asymmetric allylic substitution, Heck reactions |

Reaction Mechanisms and Chemical Transformations of 3 Oxazol 4 Yl Benzonitrile

Reactivity of the Benzonitrile (B105546) Moiety

The benzonitrile group (a cyanide group attached to a benzene (B151609) ring) is a versatile functional group in organic synthesis. nih.govgoogle.com Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom of the nitrile, as well as the triple bond's ability to participate in various reactions. researchgate.net

The nitrile group can undergo a wide array of chemical transformations:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (benzoic acid in this case) or an amide intermediate.

Reduction: Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can reduce the nitrile to a primary amine (benzylamine).

Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the resulting imine intermediate yields a ketone.

Cycloaddition: The nitrile group can act as a dipolarophile or a dienophile in cycloaddition reactions, leading to the formation of various nitrogen-containing heterocyclic rings like tetrazoles or triazoles. researchgate.net

C–H Functionalization: In some contexts, the nitrile group can direct transition-metal-catalyzed C–H activation at the ortho position of the benzene ring.

Electrophilic Aromatic Substitution: The nitrile group is a deactivating, meta-directing substituent for electrophilic aromatic substitution on the benzene ring due to its electron-withdrawing nature.

The conversion of benzoic acids to benzonitriles is also a synthetically important reaction, with methods including paired electrosynthesis in liquid ammonia, which offers a green alternative to traditional methods that may use toxic reagents or harsh conditions. rsc.org

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic acid | researchgate.net |

| Reduction | H₂, Catalyst or LiAlH₄ | Primary amine | google.com |

| Nucleophilic Addition | R-MgX or R-Li, then H₃O⁺ | Ketone | researchgate.net |

| [3+2] Cycloaddition | Azides (e.g., NaN₃) | Tetrazole | google.comresearchgate.net |

Nitrile Group Transformations (e.g., Hydrolysis, Reductions, Cycloadditions)

The benzonitrile portion of the molecule serves as a primary site for a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis: The cyano group (-C≡N) can be hydrolyzed to a carboxylic acid group (-COOH) under both acidic and basic conditions. youtube.comchemistrysteps.com In either case, the reaction typically proceeds through an amide intermediate. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the nitrile is heated, often under reflux. The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating a nucleophilic attack by water. libretexts.org The final product is 3-(Oxazol-4-yl)benzoic acid. researchgate.netsemanticscholar.org

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521), also yields the corresponding carboxylic acid. youtube.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com Subsequent acidification of the resulting carboxylate salt produces 3-(Oxazol-4-yl)benzoic acid.

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H₂SO₄ (aq), heat | 3-(Oxazol-4-yl)benzoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq), heat 2. H₃O⁺ | 3-(Oxazol-4-yl)benzoic acid |

Reductions: The nitrile group is readily reduced to either a primary amine or an aldehyde, depending on the reducing agent employed.

Reduction to Amine: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine. libretexts.org This reaction would convert this compound into [3-(Oxazol-4-yl)phenyl]methanamine.

Reduction to Aldehyde: A less powerful, sterically hindered reducing agent such as diisobutylaluminium hydride (DIBAL-H) allows for the partial reduction of the nitrile. libretexts.orgyoutube.com Subsequent hydrolysis of the intermediate imine yields an aldehyde, in this case, 3-(Oxazol-4-yl)benzaldehyde.

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Reduction to Primary Amine | 1. LiAlH₄, Et₂O 2. H₂O | [3-(Oxazol-4-yl)phenyl]methanamine |

| Reduction to Aldehyde | 1. DIBAL-H, Toluene 2. H₃O⁺ | 3-(Oxazol-4-yl)benzaldehyde |

Cycloadditions: The nitrile group can participate as a dipolarophile or a dienophile in cycloaddition reactions. A common example is the [3+2] cycloaddition with an azide, such as sodium azide, often catalyzed by a Lewis acid, to form a tetrazole ring. This reaction would yield 5-[3-(Oxazol-4-yl)phenyl]tetrazole.

Reactivity of the Oxazole (B20620) Ring

Electrophilic Aromatic Substitution on the Oxazole Ring

Electrophilic aromatic substitution (SₑAr) on an oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon. rsc.org However, the presence of the strongly deactivating 3-cyanophenyl group at C4 makes these reactions exceptionally difficult for this compound. wikipedia.org Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would require harsh conditions and are expected to proceed slowly, if at all. masterorganicchemistry.com The deactivation of the ring reduces its nucleophilicity, making it a poor partner for most electrophiles.

Nucleophilic Additions to the Oxazole Ring

While five-membered heterocyclic rings are generally electron-rich and thus resistant to nucleophilic attack, the introduction of a potent electron-withdrawing group can activate the ring for such reactions. youtube.com In this compound, the 3-cyanophenyl group withdraws electron density from the oxazole ring, rendering the C2 and C5 positions more electrophilic and thus potential sites for nucleophilic attack.

Strong nucleophiles might add to the C2 or C5 position. Furthermore, deprotonation at the C2 position by a strong base is a known reactivity pathway for oxazoles, creating a nucleophilic center that can react with various electrophiles. However, a more likely outcome of reacting this compound with a strong nucleophile under harsh conditions could be nucleophilic ring-opening, a common degradation pathway for electron-deficient heterocyclic systems. youtube.com

Solvent Effects and Catalysis in Reaction Mechanisms

Solvent choice and the use of catalysts are critical in governing the reaction pathways of this compound.

Solvent Effects: The polarity of the solvent can significantly influence reaction rates. For instance, in the hydrolysis of the nitrile group, polar protic solvents like water are essential as they participate directly in the reaction and help stabilize charged intermediates. znaturforsch.com For cycloaddition reactions, the solvent can affect the stability of the transition state, thereby influencing the reaction's regioselectivity and kinetics. nih.gov

Catalysis:

Acid Catalysis: As mentioned, Brønsted acids (e.g., H₂SO₄) are crucial for the hydrolysis of the nitrile group, as they activate the cyano group by protonating the nitrogen atom. semanticscholar.org Lewis acids (e.g., AlCl₃) are typically required to generate a sufficiently powerful electrophile for SₑAr reactions, although their effectiveness would be limited due to the deactivated nature of the oxazole ring in this specific molecule. masterorganicchemistry.com

Base Catalysis: Strong bases like NaOH are used to catalyze nitrile hydrolysis by providing the initial nucleophile (OH⁻). youtube.com They can also be employed to deprotonate the C2 position of the oxazole ring, enabling subsequent functionalization.

Advanced Spectroscopic and Analytical Research Techniques

X-ray Crystallography for Absolute Configuration and Intermolecular InteractionsNo crystal structure data for 3-(Oxazol-4-yl)benzonitrile is present in crystallographic databases.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational method utilized to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a detailed understanding of the close contacts that govern the supramolecular architecture. While specific Hirshfeld surface analysis data for this compound is not available in the reviewed literature, analysis of structurally related compounds containing oxazole (B20620) and benzonitrile (B105546) moieties provides insight into the probable intermolecular interactions.

In crystalline structures, molecules are linked through a network of non-covalent interactions. Hirshfeld surface analysis delineates these interactions by partitioning the crystal space into regions where the electron density of a given molecule is dominant. The resulting surface can be color-coded to highlight different types of contacts and their relative strengths.

In analogous molecular crystals, H···H contacts typically represent the most significant contribution to the Hirshfeld surface, often accounting for a substantial portion of the surface area due to the abundance of hydrogen atoms on the molecular periphery. nih.govnih.gov For instance, in the crystal structure of N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}, H···H interactions comprise 53.6% of the Hirshfeld surface. nih.gov Similarly, in 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one, these interactions account for 57.9%. nih.gov

Interactions involving carbon atoms (C···H/H···C) are also prominent, reflecting the importance of C-H···π interactions in the packing of aromatic systems. nih.gov These typically constitute a significant percentage of the intermolecular contacts. nih.govnih.gov For example, C···H/H···C contacts contribute 20.8% in the aforementioned oxazole derivative and 18.1% in the benzimidazole (B57391) derivative. nih.govnih.gov

Hydrogen bonds, particularly those involving oxygen and nitrogen atoms (O···H/H···O and N···H/H···N), play a crucial role in directing the crystal packing. nih.govdoaj.org The presence of the oxazole ring and the nitrile group in this compound suggests that such interactions would be significant. In related structures, O···H/H···O and N···H/H···N contacts have been shown to make considerable contributions to the Hirshfeld surface. For example, O···H/H···O interactions accounted for 17.7% in an oxazole derivative, while N···H/H···N interactions contributed 26.4% in a benzimidazole derivative. nih.govdoaj.org

The nitrile group can also participate in C-H···N interactions, which act as hydrogen bonds to stabilize the crystal structure. nih.gov Furthermore, π-π stacking interactions between aromatic and heterocyclic rings are expected to be a key feature in the crystal packing of this compound. nih.gov

| Interaction Type | Percentage Contribution (Analogous Oxazole Compound) nih.gov | Percentage Contribution (Analogous Benzimidazole Compound) nih.gov | Percentage Contribution (Analogous Phthalonitrile Compound) doaj.org |

|---|---|---|---|

| H···H | 53.6% | 57.9% | 28.7% |

| C···H/H···C | 20.8% | 18.1% | 27.1% |

| O···H/H···O | 17.7% | 14.9% | 3.7% |

| N···H/H···N | 4.5% | - | 26.4% |

| C···C | 1.7% | - | 6.0% |

| N···C/C···N | 0.9% | - | 6.1% |

| O···C/C···O | 0.8% | - | - |

UV-Vis Spectroscopy in Electronic Structure and Conjugation Studies

UV-Vis spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. up.ac.za For organic molecules with conjugated systems, such as this compound, UV-Vis spectra provide information about the extent of conjugation and the electronic structure.

The electronic spectrum of aromatic and heterocyclic compounds is typically characterized by absorption bands arising from π→π* and n→π* transitions. up.ac.zauobaghdad.edu.iq The π→π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n→π* transitions, involving non-bonding electrons (e.g., on the oxygen and nitrogen atoms of the oxazole ring), are of lower intensity and appear at longer wavelengths (lower energy). uobaghdad.edu.iq

While a specific UV-Vis spectrum for this compound has not been detailed in the surveyed literature, the electronic properties can be inferred from studies on similar aromatic and heterocyclic structures. For instance, benzene (B151609), a core component of the benzonitrile moiety, exhibits characteristic absorption bands in the UV region. up.ac.za The presence of substituents on the benzene ring, such as the oxazole ring and the nitrile group, is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths, along with an increase in their intensity (hyperchromic effect). This is due to the extension of the conjugated π-system.

In multi-substituted benzene derivatives, the positions of the electronic transitions are dependent on the electronic nature and relative positioning of the substituents on the ring. up.ac.za The oxazole ring, being a five-membered heterocycle, and the electron-withdrawing nitrile group will influence the energy levels of the molecular orbitals.

Studies on related oxazole derivatives have reported absorption bands in the UV region. For example, novel 1,3-oxazole derivatives bearing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety showed absorption maxima in the region of 248.5–252.9 nm, with an additional band at longer wavelengths (around 333.9-337.4 nm) attributed to the 1,3-oxazole chromophore. nih.gov Similarly, the UV-Vis spectrum of 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile has been studied both experimentally and theoretically. nih.gov

The solvent can also influence the position and intensity of the absorption bands. Polar solvents may interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

Theoretical calculations, such as those based on Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data and provide a more detailed understanding of the electronic transitions, including the nature of the orbitals involved (e.g., HOMO to LUMO transitions). scielo.org.za

| Compound Type | Observed Transitions | Typical Absorption Range (nm) | Reference |

|---|---|---|---|

| Aromatic Compounds (e.g., Benzene derivatives) | π→π | 200-280 | up.ac.za |

| Heterocyclic Compounds (e.g., Oxazole derivatives) | π→π and n→π | 200-400 | nih.gov |

| Substituted Benzonitriles | π→π | Shifts to longer wavelengths compared to unsubstituted benzene | nih.gov |

Computational and Theoretical Investigations of 3 Oxazol 4 Yl Benzonitrile

Quantum Chemical Studies (DFT and Ab Initio Methods)

Quantum chemical studies are fundamental in computational chemistry for predicting molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing insights into the molecule's behavior. DFT, particularly with functionals like B3LYP, is often chosen for its balance of accuracy and computational cost in studying organic molecules.

Geometrical Parameters and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating key geometrical parameters. For 3-(Oxazol-4-yl)benzonitrile, this would include the bond lengths between atoms (e.g., C-C, C-N, C=N, C-O), bond angles defining the shape of the rings and the linkage between them, and dihedral angles which describe the rotation around single bonds.

Conformational analysis would investigate the rotational barrier between the benzonitrile (B105546) and oxazole (B20620) rings. By calculating the energy profile as a function of the dihedral angle between the two rings, researchers can identify the lowest energy (most stable) conformation and any other stable rotamers. It is generally expected that the most stable conformation would be close to planar to maximize electronic conjugation, though steric hindrance could lead to a twisted arrangement.

Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data is not available.

| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| C-CN (Benzene-Nitrile) | 1.45 | - |

| C≡N (Nitrile) | 1.15 | 180.0 |

| C-C (Aromatic) | 1.39 - 1.41 | 119.0 - 121.0 |

| C-O (Oxazole) | 1.36 | 105.0 - 110.0 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

Analysis of the electronic structure provides critical insights into a molecule's reactivity and optical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) map is another vital tool. It illustrates the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), prone to nucleophilic attack. For this compound, the nitrogen atom of the nitrile group and the oxygen and nitrogen atoms of the oxazole ring would be expected to be regions of negative potential.

Vibrational Frequencies and Anharmonic Simulations for IR/Raman Spectra Prediction

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These calculations are crucial for characterizing the molecule and confirming its structure. By calculating the harmonic vibrational modes and applying scaling factors or performing more complex anharmonic simulations, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (e.g., C≡N stretch, aromatic C-H stretch, ring deformation) to the experimentally observed spectral bands.

Table 2: Predicted Principal Vibrational Frequencies for this compound (Illustrative) This table is for illustrative purposes only, as specific experimental or calculated data is not available.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H Aromatic Stretching | 3100 - 3000 |

| C≡N Nitrile Stretching | 2240 - 2220 |

| C=C/C=N Aromatic & Oxazole Ring Stretching | 1610 - 1450 |

| C-H In-plane Bending | 1300 - 1000 |

Reactivity Descriptors (Fukui Functions, Electrophilicity Index)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function is a local reactivity descriptor that indicates which atoms in a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. The electrophilicity index (ω) is a global descriptor that measures the energy stabilization when a molecule acquires additional electronic charge from the environment, indicating its propensity to act as an electrophile. These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. It allows for the study of reaction mechanisms at a level of detail that is often inaccessible through experimental means alone.

Transition State Characterization and Energy Barrier Calculations

To understand a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction coordinate. Computational methods can locate and characterize the geometry of transition states. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. This energy barrier is a critical factor that governs the rate of the reaction. For reactions involving this compound, such as cycloadditions or nucleophilic additions to the nitrile group, these calculations would clarify the feasibility and kinetics of the proposed mechanistic pathways.

Regio- and Stereoselectivity Prediction

Computational chemistry provides powerful tools for predicting the outcomes of chemical reactions, including the synthesis of complex heterocyclic structures like this compound. Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and forecasting the regio- and stereoselectivity of synthetic pathways. For instance, in the context of [3+2] cycloaddition reactions used to form isoxazoline rings, theoretical calculations can help understand the facial selectivity induced by steric hindrance. researchgate.net

In the synthesis of the oxazole ring system itself, multiple pathways, such as the Robinson-Gabriel synthesis or the van Leusen reaction, can be employed. Each of these pathways may lead to different isomers. Computational models can be used to calculate the activation energies for the transition states leading to various potential regioisomers. The isomer formed via the lowest energy pathway is predicted to be the major product. This predictive capability is crucial for designing efficient synthetic routes that maximize the yield of the desired product, this compound, while minimizing the formation of unwanted side products. semanticscholar.org These computational approaches allow chemists to screen various reaction conditions and starting materials in silico before committing to resource-intensive laboratory experiments.

Molecular Modeling and Simulations in Ligand-Target Interactions

The biological activity of a compound like this compound is contingent upon its interaction with specific biological targets, such as proteins or enzymes. Molecular modeling and simulation techniques are indispensable for investigating these interactions at an atomic level, providing insights that guide the drug discovery process. These computational methods range from predicting the binding orientation of a ligand in a protein's active site to assessing the stability of the resulting complex and estimating its binding affinity.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). nih.gov This method is fundamental in structure-based drug design for predicting the binding mode of a ligand and estimating its binding affinity. frontiersin.org For this compound, docking simulations would involve placing the molecule into the active site of a target protein to identify the most stable binding pose. The process evaluates numerous possible conformations and orientations, scoring them based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.net

The results of a docking study can reveal key amino acid residues that interact with the ligand. For example, the nitrile group of this compound might act as a hydrogen bond acceptor, while the phenyl and oxazole rings could engage in hydrophobic or π-π stacking interactions with the protein's side chains. nih.gov This information is critical for understanding the structural basis of the ligand's activity. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Kinase

| Parameter | Value | Interacting Residues | Interaction Type |

| Docking Score (kcal/mol) | -8.5 | Lys78 | Hydrogen Bond (with Nitrile N) |

| Estimated Binding Affinity (kcal/mol) | -8.2 | Phe154 | π-π Stacking (with Phenyl Ring) |

| Val60, Leu142 | Hydrophobic Interactions | ||

| Asp155 | Hydrogen Bond (with Oxazole N) |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. pensoft.net Following a docking study, MD simulations are often performed to assess the stability of the predicted binding pose and to observe the conformational changes in both the ligand and the protein. nih.gov

An MD simulation of the this compound-protein complex would involve placing the system in a simulated physiological environment (water, ions, at a specific temperature and pressure) and calculating the atomic trajectories over a period, typically nanoseconds. nih.gov Key metrics analyzed from these simulations include:

Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific amino acid residues, indicating which parts of the protein are most affected by ligand binding. ajchem-a.com

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds formed between the ligand and receptor, which is a strong indicator of binding stability. ajchem-a.com

Table 2: Hypothetical MD Simulation Stability Metrics for this compound Complex

| Metric | Average Value | Interpretation |

| RMSD of Protein Backbone | 1.5 Å | High structural stability of the protein upon ligand binding. |

| RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |

| Average H-Bonds | 2.1 | Consistent hydrogen bonding network maintained throughout the simulation. |

Binding Free Energy Calculations (e.g., MM/PBSA)

To obtain a more quantitative estimate of binding affinity than docking scores, binding free energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and its related method, MM/GBSA, are popular "end-point" methods that calculate the free energy of binding from snapshots taken from an MD simulation. frontiersin.orgnih.gov These methods are considered a good balance between computational accuracy and cost. nih.govrsc.org

The MM/PBSA method calculates the binding free energy (ΔG_bind) by summing the changes in molecular mechanical gas-phase energies (ΔE_MM), solvation free energies (ΔG_solv), and conformational entropy (TΔS). The solvation energy is further divided into polar and non-polar components. nih.gov This detailed energy breakdown can reveal the primary driving forces for the binding of this compound to its target, such as whether the interaction is driven by electrostatic or hydrophobic forces. frontiersin.org While often neglecting the entropy term due to high computational cost, MM/PBSA provides a reliable ranking of binding affinities for different ligands. rsc.org

Table 3: Hypothetical MM/PBSA Binding Free Energy Components for this compound

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy (ΔE_vdW) | -45.2 |

| Electrostatic Energy (ΔE_elec) | -18.5 |

| Polar Solvation Energy (ΔG_polar) | +32.8 |

| Non-Polar Solvation Energy (ΔG_nonpolar) | -4.1 |

| Total Binding Free Energy (ΔG_bind) | -35.0 |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful ligand-based design tool, particularly useful when the 3D structure of the target is unknown. dovepress.comnih.gov A pharmacophore model represents the essential 3D arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com For this compound, a pharmacophore model could be generated based on its key interaction features identified from docking or known structure-activity relationships. These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly search large chemical databases in a process called virtual screening. researchgate.netnih.gov This helps to identify diverse molecules that match the pharmacophore and are therefore likely to bind to the same target, accelerating the discovery of new lead compounds. nih.govresearchgate.net

Table 4: Hypothetical Pharmacophore Features for a this compound-Based Inhibitor

| Feature | Description | Geometric Constraint |

| HBA1 | Hydrogen Bond Acceptor | Centered on the nitrile nitrogen atom. |

| HBA2 | Hydrogen Bond Acceptor | Centered on the oxazole nitrogen atom. |

| ARO1 | Aromatic Ring | Centered on the phenyl ring. |

| ARO2 | Aromatic Ring | Centered on the oxazole ring. |

| HY | Hydrophobic Center | Co-located with the phenyl ring. |

Structure-Based and Ligand-Based Design Principles

Computational investigations of this compound feed into two primary drug design strategies: structure-based and ligand-based design.

Structure-Based Drug Design (SBDD) relies on the known 3D structure of the biological target. nih.gov Techniques like molecular docking and MD simulations of the this compound-target complex provide a detailed understanding of the binding pocket. This knowledge allows for the rational design of new derivatives with improved potency and selectivity. For example, if docking reveals an unoccupied hydrophobic pocket near the benzonitrile group, a new analog could be designed with an additional hydrophobic moiety to fill that pocket, potentially increasing binding affinity. nih.gov The oxazole or similar heterocyclic scaffolds are often used in SBDD to orient substituents into specific pockets of a target's active site. nih.govnih.gov

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown. nih.gov This approach uses information from a set of known active ligands to infer the properties of the receptor's binding site. For this compound, if it is a known active molecule, its structure and properties can be used to develop a pharmacophore model or a Quantitative Structure-Activity Relationship (QSAR) model. nih.govresearchgate.net These models serve as blueprints to guide the design of new molecules with a higher probability of being active. Virtual screening using a pharmacophore derived from this compound is a classic example of an LBDD approach. nih.gov

Both strategies are complementary and are often used in conjunction to accelerate the drug discovery pipeline, leveraging computational insights to design more effective therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substituents on the Benzonitrile (B105546) Moiety

The benzonitrile group of the 3-(oxazol-4-yl)benzonitrile core plays a significant role in molecular recognition and biological activity. The cyano (-CN) group, being a strong electron-withdrawing group, influences the electronic properties of the phenyl ring and can participate in key interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.

Structure-activity relationship studies on related scaffolds have highlighted the importance of the cyano group for maintaining biological activity. For instance, in a series of dual aromatase and sulfatase inhibitors, replacement of a para-cyanophenyl ring with an unsubstituted phenyl ring was found to be detrimental to the dual inhibitory activity. nih.govnih.gov This suggests that the cyano group is a critical component of the pharmacophore.

While the meta-position of the cyano group in this compound is specific, the principles of substitution on the benzonitrile ring are likely to follow general medicinal chemistry tenets. The introduction of various substituents onto the benzonitrile ring can modulate several key properties:

Electronic Effects: Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the aromatic ring, potentially altering its interaction with electron-deficient pockets in a target protein. Conversely, additional electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) can further decrease the electron density.

A systematic exploration of substituents on the benzonitrile ring would be crucial for fine-tuning the activity of any lead compound based on the this compound scaffold.

Impact of Substituents on the Oxazole (B20620) Ring

The oxazole ring is a five-membered heterocycle that is a common feature in many biologically active molecules. d-nb.infonih.govresearchgate.netresearchgate.netrsc.org Its unique electronic and structural properties allow it to act as a bioisostere for other functional groups, such as esters and amides, while often conferring improved metabolic stability. The oxazole ring in this compound has two available positions for substitution: C2 and C5.

Substitutions at these positions can significantly impact the biological activity of the resulting analogs. The nature of the substituent can influence:

Target Binding: The substituents can directly interact with amino acid residues in the binding site of a target protein through various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular Conformation: The size and electronics of the substituents can affect the preferred conformation of the molecule, which in turn influences its ability to adopt the bioactive conformation required for target engagement.

Physicochemical Properties: As with the benzonitrile ring, substitutions on the oxazole ring can modulate lipophilicity, solubility, and metabolic stability.

For example, in a series of oxazole-containing anticancer agents, the nature of the substituent at the C2 and C5 positions was found to be critical for their cytotoxic activity. nih.gov Similarly, in a review of oxazole derivatives, the substitution pattern was highlighted as playing a pivotal role in defining their biological activities. nih.gov

A general SAR exploration of the oxazole ring in the this compound scaffold would involve the introduction of a variety of substituents at the C2 and C5 positions, as summarized in the table below.

| Position | Substituent Type | Rationale |

| C2 | Small alkyl groups (e.g., -CH₃, -C₂H₅) | Explore hydrophobic interactions in the binding pocket. |

| C2 | Aromatic/heteroaromatic rings | Investigate potential for π-π stacking or other aromatic interactions. |

| C2 | Hydrogen bond donors/acceptors (e.g., -NH₂, -OH) | Probe for specific hydrogen bonding interactions with the target. |

| C5 | Small alkyl groups | Evaluate steric tolerance and hydrophobic interactions. |

| C5 | Aromatic/heteroaromatic rings | Explore extension into other regions of the binding site. |

Influence of Linker Chemistry on Molecular Architecture and Interaction

Key aspects of linker design include:

Length and Rigidity: The length of the linker determines the distance between the connected fragments. A rigid linker, such as a double or triple bond, or a small ring system, will restrict the conformational freedom of the molecule, which can be advantageous if it pre-organizes the molecule in its bioactive conformation. Conversely, a flexible linker, such as an alkyl chain, allows for more conformational sampling, which might be necessary to find the optimal binding pose.

Chemical Nature: The atoms comprising the linker (e.g., ethers, amines, amides) can influence properties such as solubility, metabolic stability, and the potential for hydrogen bonding interactions. For instance, replacing a methylene (B1212753) (-CH₂-) group with an oxygen atom (ether) can increase polarity and potentially improve solubility.

Stereochemistry: The introduction of chiral centers within the linker can have a profound impact on biological activity, as different stereoisomers may exhibit distinct binding affinities and efficacies.

An example of linker modification can be seen in the development of dual aromatase-sulfatase inhibitors, where a methylene linker was replaced with a difluoromethylene (-CF₂-) linker. nih.govnih.gov This modification can alter the electronic properties and metabolic stability of the linker. In another study focused on sirtuin inhibitors, the oxygen atom of a phenoxy linker was replaced by various groups such as -CH₂O-, -NH-, and -CO- to modulate the orientation of the terminal phenyl ring. dergipark.org.tr

Scaffold Hopping and Bioisosteric Replacement Strategies for Analogs

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to design novel compounds with improved properties while retaining the key pharmacophoric features of a known active molecule. nih.govacs.orgniper.gov.in These approaches are particularly valuable for navigating around intellectual property, improving ADME properties, and overcoming toxicity issues.

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of the key functional groups. For the this compound scaffold, several hopping strategies could be envisioned:

Replacing the Oxazole Ring: The oxazole ring could be replaced by other five-membered heterocycles such as isoxazole, thiazole, imidazole, pyrazole, or 1,2,4-oxadiazole. Each of these rings has a unique electronic distribution and hydrogen bonding capacity, which could lead to altered binding interactions and improved properties.

Replacing the Benzonitrile Moiety: The phenyl ring could be hopped to other aromatic or heteroaromatic systems like pyridine, pyrimidine, or thiophene. This can significantly impact metabolic stability and solubility. nih.gov

Bioisosteric Replacement: This involves the substitution of a specific functional group with another group that has similar physicochemical properties.

Bioisosteres for the Cyano Group: The nitrile group can be replaced with other electron-withdrawing groups that can act as hydrogen bond acceptors. Common bioisosteres for a nitrile include a halogen (e.g., -Cl, -F), a trifluoromethyl group (-CF₃), or even a small heterocyclic ring like an oxadiazole.

Bioisosteres for the Oxazole Ring: As mentioned in scaffold hopping, other five-membered heterocycles can be considered bioisosteres for the oxazole ring. For example, 1,2,4-oxadiazoles are often used as bioisosteres for esters and amides and could potentially replace the oxazole ring to modulate activity and properties. nih.gov

The table below summarizes some potential scaffold hopping and bioisosteric replacement strategies for the this compound core.

| Original Moiety | Potential Replacements | Rationale for Replacement |

| Oxazole | Isoxazole, Thiazole, Imidazole, Pyrazole, 1,2,4-Oxadiazole | Modulate electronic properties, hydrogen bonding capacity, and metabolic stability. |

| Benzonitrile (Phenyl) | Pyridine, Pyrimidine, Thiophene | Improve metabolic stability, solubility, and explore new interactions. nih.gov |

| Cyano Group | -F, -Cl, -CF₃, 1,2,4-Oxadiazole | Maintain electron-withdrawing character and hydrogen bonding potential while altering other properties. |

Design of Targeted Chemical Probes

Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. A well-designed chemical probe should be potent, selective, and possess a functional group for conjugation to a reporter tag (e.g., a fluorophore, biotin (B1667282), or a photoaffinity label) without significantly disrupting its biological activity.

Starting from a potent and selective this compound-based inhibitor, a targeted chemical probe could be designed by:

Identifying a suitable attachment point: SAR data is crucial for identifying a position on the molecule where a linker and a reporter tag can be attached without compromising binding to the target protein. Often, this is a position where a range of substituents is well-tolerated.

Introducing a linker: A flexible linker, such as a short polyethylene (B3416737) glycol (PEG) chain or an alkyl chain, is typically used to spatially separate the reporter tag from the core inhibitor, minimizing steric hindrance.

Attaching a reporter group: